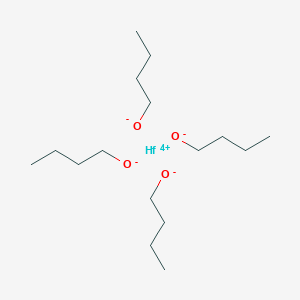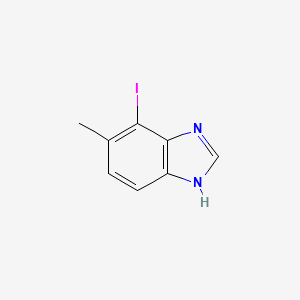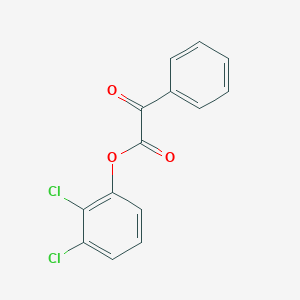
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+)” is a chemical entity listed in the PubChem database
Preparation Methods
Industrial Production Methods: Industrial production methods for (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process would require optimization of reaction conditions, selection of suitable solvents, and implementation of efficient purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Scientific Research Applications
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) could be investigated for its therapeutic potential and pharmacological properties. In industry, it may find applications in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved in the action of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) would require detailed biochemical and pharmacological studies to elucidate .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, leading to similar chemical behavior and applications .
Uniqueness: The uniqueness of (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications, making (2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) a valuable compound for further research and development.
Properties
IUPAC Name |
(2-tert-butylsulfanylcyclopenta-2,4-dien-1-yl)-diphenylphosphane;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXLROKFOTRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FePS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)









